N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-3-2-4-16(11-14)21-26-22(30-27-21)15-7-9-28(10-8-15)13-20(29)25-19-6-5-17(23)12-18(19)24/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWXVZBTKVRNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound can be broken down into distinct structural components:
- Difluorophenyl Group : Known for enhancing lipophilicity and biological activity.
- Piperidine Ring : Commonly associated with various pharmacological effects.
- Oxadiazole Moiety : Recognized for its diverse biological activities, including anticancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety exhibits inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation .
Anticancer Activity
Research indicates that derivatives containing the oxadiazole ring demonstrate significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
| Compound C | MCF7 (Breast) | 12.3 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Studies have shown that similar derivatives can significantly reduce inflammation markers in vitro and in vivo models:
- Cytokine Inhibition : Compounds have been shown to lower levels of TNF-alpha and IL-6 in inflammatory models.
- Animal Studies : In rodent models of inflammation, administration of related compounds resulted in reduced paw edema and inflammatory cell infiltration .
Study 1: Anticancer Efficacy
A study published in PubMed Central examined a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. Among these, a derivative closely related to this compound exhibited an IC50 value of approximately 9 µM against HeLa cells, indicating potent anticancer activity .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives. The study demonstrated that compounds with similar structures significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This suggests a potential therapeutic application in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group (-NHCO-) and the oxadiazole ring serve as key sites for nucleophilic attacks.
Key Findings :
-
CDI activates the acetamide for nucleophilic substitution with amines or alcohols, forming derivatives with modified pharmacological profiles.
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Base-mediated ring opening of the oxadiazole generates reactive intermediates for further functionalization .
Oxidation and Reduction Reactions
The oxadiazole ring and fluorinated aromatic system exhibit redox activity.
| Reaction Type | Reagents/Conditions | Outcome | Stability | Reference |
|---|---|---|---|---|
| Oxadiazole oxidation | KMnO₄, acidic conditions | Formation of carboxylic acid derivatives | Decomposes at >150°C | |
| Aromatic defluorination | Pd/C, H₂ (hydrogenolysis) | Partial reduction of fluorophenyl groups | Moderate stability |
Key Findings :
-
Oxidation of the oxadiazole ring under strong acidic conditions leads to ring cleavage and carboxylate formation.
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Hydrogenolysis selectively removes fluorine atoms from the 2,4-difluorophenyl group, altering electronic properties.
Acid-Base Reactions
The piperidine nitrogen and acetamide group participate in protonation/deprotonation events.
Key Findings :
-
Protonation of the piperidine nitrogen improves aqueous solubility, critical for formulation .
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Deprotonation of the acetamide under basic conditions facilitates reactions at the carbonyl group.
Cycloaddition and Ring Formation
The oxadiazole moiety participates in cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Outcome | Application | Reference |
|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Cu(I)-catalyzed "click" chemistry | Formation of triazole-linked conjugates | Drug delivery systems |
Key Findings :
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently modifies the oxadiazole ring for bioconjugation .
Stability Under Environmental Conditions
| Condition | Effect | Degradation Products | Reference |
|---|---|---|---|
| pH <3 or >9 | Hydrolysis of acetamide and oxadiazole | Carboxylic acids, amines | |
| High temperature (>100°C) | Decomposition of the oxadiazole ring | CO₂, NH₃, and aromatic byproducts |
Key Findings :
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The compound is stable in neutral pH (3–9) but undergoes rapid hydrolysis in strongly acidic or alkaline media.
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Thermal decomposition above 100°C limits its use in high-temperature applications.
Catalytic Cross-Coupling Reactions
The 3-methylphenyl group enables palladium-mediated cross-coupling.
| Reaction Type | Catalyst/Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives via C–C bond formation | 55-70% |
Key Findings :
-
Palladium-catalyzed coupling reactions expand the compound’s utility in synthesizing biaryl analogs for structure-activity studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Triazole vs. Oxadiazole Derivatives
- Compound A: N-(2,4-Difluorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Core: 1,2,4-Triazole (instead of oxadiazole). Substituents: Pyridinyl and p-tolyl groups. Impact: Triazoles exhibit stronger hydrogen-bonding capacity but lower metabolic stability than oxadiazoles.
Compound B : N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide ()
- Core : Dihydrotriazolone (partially saturated triazole).
- Substituents : Chloro and trifluoromethyl groups on the phenyl ring.
- Impact : The electron-withdrawing substituents enhance binding to hydrophobic pockets but may increase toxicity risks. The dihydrotriazolone core reduces planarity, altering binding kinetics .
Oxadiazole Derivatives
- Compound C: 2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide () Core: 1,2,4-Oxadiazole (same as the target compound). Substituents: 3-Fluorophenyl on oxadiazole; 3-methoxyphenyl on acetamide.
Substituent Effects on Acetamide Moieties
- Compound D: N-(2,4-Difluorophenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Substituents: Ethyl and pyridinyl on triazole; 2,4-difluorophenyl on acetamide. Pyridinyl’s polarity may limit membrane permeability compared to the methylphenyl group in the target compound .
- Compound E: 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide () Substituents: Pyrazinyl (electron-deficient heterocycle) and ethyl on triazole; 2-fluorophenyl on acetamide.
Comparative Data Table
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
A multi-step approach is typically employed:
- Oxadiazole formation : Cyclocondensation of amidoxime derivatives with carboxylic acids (e.g., 3-methylbenzoic acid) using coupling agents like EDCI in refluxing toluene .
- Piperidine coupling : Introduce the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis.
- Acetamide linkage : React the intermediate with 2,4-difluoroaniline using DCC/DMAP in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.
Q. Which spectroscopic methods are critical for structural characterization?
Key techniques include:
- NMR : - and -NMR to confirm substituent positions and connectivity (e.g., piperidine CH signals at δ 2.5–3.5 ppm) .
- IR : Detect carbonyl (C=O, ~1650 cm) and oxadiazole (C=N, ~1600 cm) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 438.15) .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained (e.g., CCDC deposition protocols) .
Q. What preliminary biological assays are suitable for evaluating activity?
Initial screens may include:
- Enzyme inhibition : Test against kinases or proteases (IC determination via fluorescence assays) .
- Antimicrobial testing : Broth microdilution for MIC values against Gram-negative bacteria (e.g., E. coli ATCC 25922) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Oxadiazole modifications : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Piperidine substitutions : Introduce N-alkyl groups (e.g., methyl, ethyl) to modulate lipophilicity and blood-brain barrier penetration .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. How to resolve discrepancies in reported IC values across studies?
- Assay standardization : Compare buffer conditions (pH 7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and incubation times .
- Compound purity : Validate via HPLC (C18 column, acetonitrile/water gradient) to exclude degradation products .
- Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict binding modes and stability?
- Docking studies : Use Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS (100 ns trajectories) to assess binding stability .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity using PLS regression .
Q. How to optimize synthetic yields of the oxadiazole core?
- Catalyst screening : Compare EDCI, DCC, or CDI for cyclocondensation efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene under microwave irradiation (100°C, 30 min) .
- Workup strategies : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
